N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a synthetic compound featuring a cyclohexyl-substituted tetrazole core linked via a methylene group to a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-5-6-12(10-14)16(22)17-11-15-18-19-20-21(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVPDPOQMVKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized via a Ugi-azide four-component reaction involving an aldehyde, an amine, an isocyanide, and sodium azide. This reaction is carried out in methanol at room temperature, leading to the formation of the tetrazole ring.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole intermediate with 3-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide typically involves the reaction of cyclohexyl-substituted tetrazole with a methoxybenzamide derivative. Various synthetic routes have been documented, highlighting the compound's structural versatility and potential for modification to enhance its biological properties.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the modulation of apoptosis-related proteins, thereby promoting cell death in malignant cells.
2.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Study | Assess efficacy against bacteria | Significant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be developed into therapeutic agents for:
- Infectious Diseases : As an antimicrobial agent targeting resistant bacterial strains.
- Cancer Treatment : As a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
- Inflammatory Disorders : As an anti-inflammatory drug to manage conditions like rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectroscopic Properties
Hypothetical data for the target compound can be inferred from analogs:
- Amide vs. Amine: The benzamide group introduces additional hydrogen-bond acceptor/donor sites, which may improve binding to biological targets (e.g., enzymes) compared to benzenamine derivatives .
Data Tables for Key Comparisons
Table 1: Melting Points and Yields of Selected Analogs
Table 2: Spectroscopic Features of Functional Groups
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to introduce the methoxybenzamide moiety. The general synthetic route may follow an Ugi reaction or similar methodologies that facilitate the introduction of various functional groups, leading to the desired compound structure .
Antiproliferative Activity
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- IC50 Values : Compounds derived from similar structures have shown IC50 values in the low micromolar range against different cancer cell lines, indicating their effectiveness in inhibiting cell growth. For instance, derivatives with similar functional groups have shown IC50 values ranging from 2.2 µM to 5.3 µM against cell lines such as MCF-7 and HCT116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(substituted) | MCF-7 | 3.1 |
| N-(substituted) | HCT 116 | 4.4 |
| N-(substituted) | HEK 293 | 5.3 |
The mechanism by which these compounds exert their antiproliferative effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, some studies suggest that benzamide derivatives can inhibit specific proteins involved in cell division, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported around 8 µM for certain derivatives .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N-(substituted) | E. faecalis | 8 |
| N-(substituted) | S. aureus | 16 |
Case Studies
Several case studies have highlighted the efficacy of tetrazole-containing compounds in preclinical settings:
- Study on Cancer Cell Lines : A study evaluating a series of tetrazole derivatives demonstrated that modifications to the benzamide structure enhanced antiproliferative activity against breast cancer cells (MCF-7). The study concluded that specific substitutions on the tetrazole ring significantly influenced biological activity .
- Antimicrobial Testing : Another study investigated the antimicrobial properties of various tetrazole derivatives, including those similar to this compound. Results indicated that certain structural modifications led to improved efficacy against resistant bacterial strains .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, and how is purity validated?
The compound can be synthesized via multicomponent reactions (MCRs) or click chemistry to assemble the tetrazole and benzamide moieties. For example, MCRs involving amines, aldehydes, and isocyanides (e.g., UT-4CR protocol) enable efficient cyclization of the tetrazole ring . Click chemistry, such as copper-catalyzed azide-alkyne cycloaddition, is effective for linking the cyclohexyl-tetrazole group to the benzamide scaffold . Purity validation requires analytical LCMS (monitoring at 214/254 nm), ¹H/¹³C NMR , and high-resolution mass spectrometry (HRMS) to confirm structural integrity and ≥95% purity .
Advanced: How can researchers address contradictory biological activity data in different assay systems for this compound?
Discrepancies may arise from equilibrium mixtures of tautomers or ionized forms under varying pH conditions. For instance, tetrazole-containing analogs can exist in dynamic equilibria between neutral and ionized states, altering receptor binding affinities . To resolve contradictions:
- Perform pH-controlled assays (e.g., buffered systems at physiological pH).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate results with orthogonal assays (e.g., SPR, cellular viability) to rule out assay-specific artifacts .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the methoxy (-OCH₃), cyclohexyl (C₆H₁₁), and tetrazole (N₄C) groups. Aromatic protons in the benzamide ring should show coupling patterns consistent with substitution .
- HRMS : Confirm the molecular ion ([M+H]⁺) at m/z 618.813 (C₃₄H₅₀N₈O₃) .
- X-ray crystallography : Resolve the 3D conformation of the tetrazole-benzamide linkage, as demonstrated for structurally similar PLK inhibitors .
Advanced: What strategies optimize blood-brain barrier (BBB) penetration for CNS-targeted studies with this compound?
To enhance BBB penetration:
- LogP optimization : Adjust lipophilicity (target logP = 2–3) via substituent modification (e.g., fluorination of the benzamide ring) to balance passive diffusion and efflux .
- Radiolabeling : Use carbon-11 or fluorine-18 isotopes for PET imaging in non-human primates to track CNS uptake kinetics, as shown for D4 receptor ligands .
- P-glycoprotein inhibition : Co-administer inhibitors (e.g., elacridar) to mitigate efflux transporter activity .
Advanced: How does the tetrazole ring influence pharmacological activity and target selectivity?
The tetrazole group:
- Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding interactions with targets (e.g., WDR5-MLL1 inhibitors or PLK1 kinase) .
- Modulates pH-sensitive ionization , affecting binding to receptors with polar active sites (e.g., antiallergic agents targeting histamine receptors) .
- Improves selectivity over off-targets (e.g., sigma-1 receptors) by sterically blocking non-specific interactions, as observed in D4 receptor ligands .
Basic: What are the stability considerations for long-term storage of this compound?
- Storage conditions : -20°C in anhydrous DMSO or desiccated powder to prevent hydrolysis of the tetrazole or benzamide groups .
- Stability monitoring : Use HPLC-UV quarterly to detect degradation products (e.g., cyclohexylamine from tetrazole ring cleavage) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s efficacy?
SAR strategies include:
- Substituent scanning : Replace the methoxy group with halogens (e.g., Cl, F) or bulky substituents (e.g., cyclopropylmethoxy) to enhance target engagement, as seen in mGlu7 NAMs .
- Scaffold hopping : Replace the tetrazole with triazole or pyrazole rings to evaluate effects on potency and solubility .
- Fragment-based design : Use X-ray co-crystallography with PLK1 or WDR5-MLL1 to identify critical binding motifs .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound?
- Rodent models : Assess oral bioavailability and plasma half-life in Sprague-Dawley rats, with tissue distribution analysis via LC-MS/MS .
- Non-human primates : Utilize PET imaging with [¹¹C]-labeled analogs to quantify CNS penetration and target occupancy .
- Xenograft models : Test antitumor efficacy in PLK1-dependent cancer models (e.g., triple-negative breast cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
